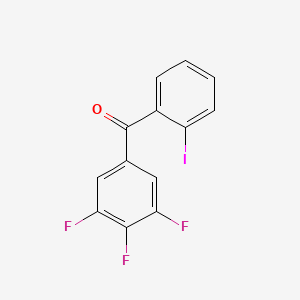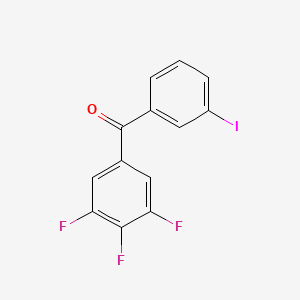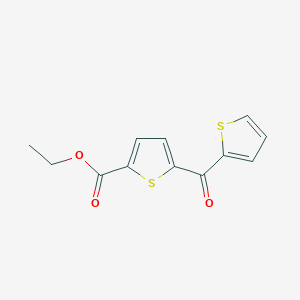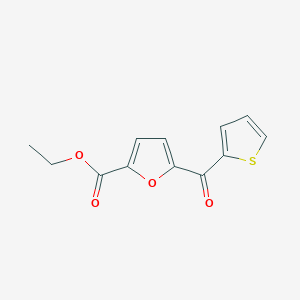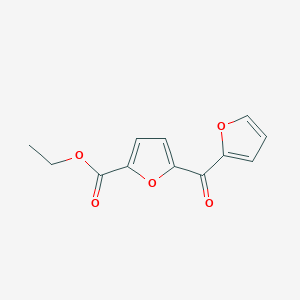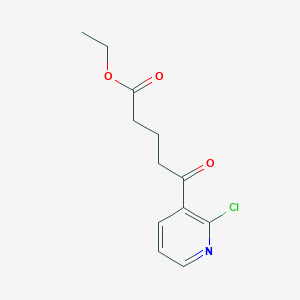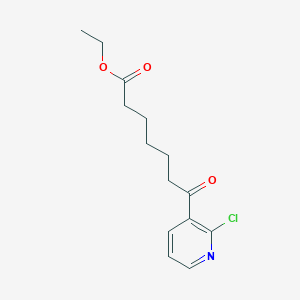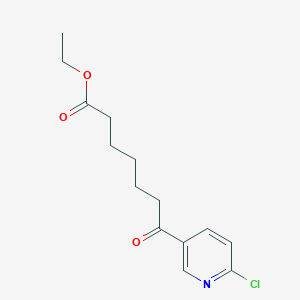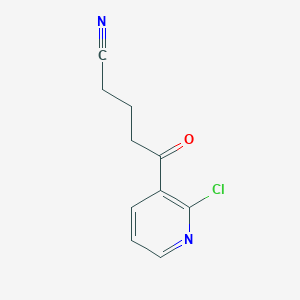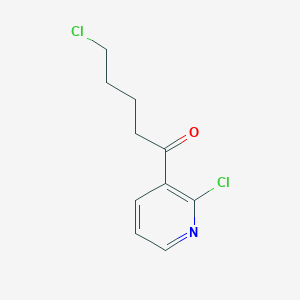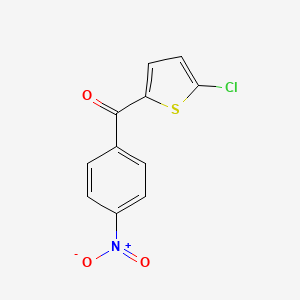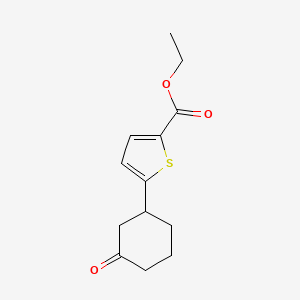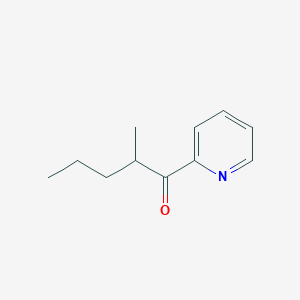
1-Methylbutyl 2-pyridyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbutyl 2-pyridyl ketone is a chemical compound with the CAS Number: 855377-39-8 and a molecular weight of 177.25 . Its IUPAC name is 2-methyl-1-(2-pyridinyl)-1-pentanone . It is a product of Rieke Metals, Inc.
Synthesis Analysis
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters .Molecular Structure Analysis
The molecular structure of 1-Methylbutyl 2-pyridyl ketone is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 .Chemical Reactions Analysis
2-Pyridyl ketones, such as 1-Methylbutyl 2-pyridyl ketone, are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . They are also used in the synthesis of metal complexes that have the ability to mimic the functional properties of natural metalloproteins .Applications De Recherche Scientifique
Antimicrobial Activity
1-Methylbutyl 2-pyridyl ketone has been used in the synthesis of novel binuclear Cu(II) complexes. These complexes, characterized by X-ray diffraction and spectroscopy, demonstrate notable antimicrobial activity against various bacteria and fungi. One specific complex showed enhanced activity compared to the free ligand and other complexes, indicating potential applications in antimicrobial research (Shaabani et al., 2013).
Catalysis in Organic Synthesis
This compound plays a role in catalysis, particularly in the hydrogenation of ketones. Research involving ligands derived from 2-amino-2-(2-pyridyl)propane has shown that they activate ruthenium complexes for catalytic hydrogenation. This points towards applications in organic synthesis and the development of new catalysts (Hadžović et al., 2007).
Synthesis of Bioactive Molecules
1-Methylbutyl 2-pyridyl ketone is instrumental in the synthesis of a diverse array of 2-pyridyl ketones, which are key components in bioactive molecules and natural products. This synthesis process is rapid, reliable, and environmentally friendly, highlighting its importance in the pharmaceutical and chemical industries (Sun et al., 2020).
Photoluminescent and Magnetic Properties
This compound has been used to develop dinuclear lanthanide(III)/zinc(II) complexes displaying unique photoluminescent and magnetic properties. These properties are valuable for applications in materials science, particularly in developing new luminescent materials and studying magnetization (Anastasiadis et al., 2015).
Ruthenium-Catalyzed Alkylation
The compound has been used in ruthenium-catalyzed alkylation of ketones, allowing the synthesis of α-pyridyl methylated ketones. This method is noted for its simplicity and broad applicability, useful in the field of organic chemistry (Yan et al., 2014).
Single-Molecule Magnet Properties
Research has explored the use of 1-Methylbutyl 2-pyridyl ketone in synthesizing dinuclear cobalt(iii)-dysprosium(iii) complexes. One of these complexes exhibited single-molecule magnet (SMM) properties, which are significant in the development of molecular magnets and quantum computing (Polyzou et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSWDPXYMIGUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641993 |
Source


|
| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbutyl 2-pyridyl ketone | |
CAS RN |
855377-39-8 |
Source


|
| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

